molecular formula C15H11Cl2NO4S B2824434 2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1281688-95-6

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No.: B2824434
CAS No.: 1281688-95-6
M. Wt: 372.22
InChI Key: JKKDYJVTTUXDNL-UHFFFAOYSA-N
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Description

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C15H11Cl2NO4S and its molecular weight is 372.22. The purity is usually 95%.
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Biological Activity

2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₉ClN₃O₃S
  • Molecular Weight : 315.74 g/mol

The compound features a sulfonamide group, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (Hep-G2 and A2058). The results indicated a notable inhibition of cell growth, suggesting potential applications in cancer therapy .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Research has shown that sulfonamide derivatives can inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process.

  • Mechanism : By inhibiting these enzymes, the compound could reduce the production of pro-inflammatory prostaglandins, thus alleviating inflammation .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzoic acid derivatives. The presence of chlorine substituents in the structure may enhance these properties.

  • Findings : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Research Findings Summary

Biological ActivityModel SystemKey Findings
AnticancerHep-G2, A2058Significant growth inhibition observed at concentrations >5 μM
Anti-inflammatoryEnzyme assaysInhibition of COX-1 and COX-2 activity by >50%
AntimicrobialBacterial/Fungal strainsEffective against multiple strains with MIC values ranging from 10-50 μg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their anticancer effects.

Properties

IUPAC Name

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-12-5-6-14(17)13(9-12)15(19)20/h1-9,18H,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKDYJVTTUXDNL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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